7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Lipophilicity XLogP3 Membrane Permeability

7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1702844-72-1) is a partially saturated bicyclic nitrogen-containing heterocycle belonging to the tetrahydroimidazo[1,2-a]pyrimidine class. With a molecular formula of C₉H₁₅N₃ and a molecular weight of 165.24 g/mol, this scaffold features a bridgehead nitrogen atom and a characteristic 5,6,7,8-tetrahydro saturation pattern that distinguishes it from fully aromatic imidazo[1,2-a]pyrimidines.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B13080047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCCC1C(CN2C=CN=C2N1)C
InChIInChI=1S/C9H15N3/c1-3-8-7(2)6-12-5-4-10-9(12)11-8/h4-5,7-8H,3,6H2,1-2H3,(H,10,11)
InChIKeyXZXNAZDKHHRYCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine – Core Scaffold & Physicochemical Identity for Procurement Specification


7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1702844-72-1) is a partially saturated bicyclic nitrogen-containing heterocycle belonging to the tetrahydroimidazo[1,2-a]pyrimidine class [1]. With a molecular formula of C₉H₁₅N₃ and a molecular weight of 165.24 g/mol, this scaffold features a bridgehead nitrogen atom and a characteristic 5,6,7,8-tetrahydro saturation pattern that distinguishes it from fully aromatic imidazo[1,2-a]pyrimidines . The imidazo[1,2-a]pyrimidine core is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating activities across antibacterial, anticancer, anti-inflammatory, kinase inhibition, and CNS applications [2][3]. The specific 7-ethyl-6-methyl substitution pattern confers a computed XLogP3 of 1.8, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 29.9 Ų, establishing its baseline physicochemical profile [1].

Why 7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Cannot Be Interchanged with Regioisomeric or Unsubstituted Analogs


Within the tetrahydroimidazo[1,2-a]pyrimidine series, the position and nature of alkyl substituents directly modulate lipophilicity, hydrogen-bonding capacity, and steric environment around the bridgehead nitrogen—parameters that govern membrane permeability, target binding, metabolic stability, and synthetic derivatization potential [1]. The 7-ethyl-6-methyl substitution pattern generates a distinct physicochemical signature (XLogP3 = 1.8) compared to the unsubstituted parent (LogP = 0.84) and regioisomeric variants such as 2-ethyl-6-methyl (XLogP3 = 1.7) [2][3][4]. In class-level SAR studies of tetrahydroimidazo[1,2-a]pyrimidines, electron-releasing alkyl substituents at specific positions have been shown to differentially enhance antibacterial activity against Escherichia coli versus anticancer activity against MCF-7 breast cancer cells, demonstrating that substitution regiochemistry—not merely the presence of alkyl groups—determines the biological activity profile [5]. Procurement of a generic imidazo[1,2-a]pyrimidine without verifying the exact 7-ethyl-6-methyl configuration risks introducing a compound with altered lipophilicity, divergent synthetic reactivity at the N-1/N-3 positions, and unpredictable performance in downstream structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence: 7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine vs. Closest Analogs


Lipophilicity Differentiation: 7-Ethyl-6-methyl vs. Unsubstituted 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

The target compound 7-ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibits a computed XLogP3 of 1.8, representing a 2.2-fold increase in lipophilicity compared to the unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine parent scaffold (LogP = 0.8367) [1][2]. This increase is attributed to the ethyl and methyl substituents at positions 7 and 6, respectively, which add hydrophobic surface area without introducing additional hydrogen bond donors or acceptors. For medicinal chemistry campaigns, a LogP shift from ~0.8 to ~1.8 places the compound in a more favorable range for passive membrane permeation while remaining within drug-like space (Rule of 5: LogP < 5).

Lipophilicity XLogP3 Membrane Permeability ADME

Regioisomeric Differentiation: 7-Ethyl-6-methyl vs. 2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Direct comparison of the two ethyl-methyl regioisomers reveals a measurable difference in computed lipophilicity: the 7-ethyl-6-methyl isomer (target) has an XLogP3 of 1.8, while the 2-ethyl-6-methyl isomer yields XLogP3 = 1.7 [1][2]. Although the molecular formula (C₉H₁₅N₃) and molecular weight (165.24 g/mol) are identical, the positional difference of the ethyl group produces a ΔXLogP3 of 0.1. In the 7-ethyl isomer, the ethyl group is positioned on the saturated tetrahydropyrimidine ring, whereas in the 2-ethyl isomer it resides on the imidazole ring, altering the electronic environment of the bridgehead nitrogen and the spatial orientation of the hydrophobic moiety. The 7-ethyl-6-methyl arrangement places both alkyl groups on the saturated ring, which may confer distinct reactivity for N-functionalization at the imidazole nitrogen compared to the 2-substituted analog.

Regioisomerism Physicochemical Properties Substitution Pattern Synthetic Intermediate

Molecular Weight and Scaffold Complexity vs. 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

The target compound (MW = 165.24 g/mol) offers a 20.5% increase in molecular weight compared to the mono-substituted 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (MW = 137.18 g/mol) . This incremental mass reflects the addition of an ethyl group at position 6 versus a single methyl group at position 7, providing greater steric bulk and hydrophobic surface area without crossing typical fragment-based drug discovery (FBDD) mass thresholds (typically <300 Da). The additional ethyl group introduces one rotatable bond, increasing conformational flexibility modestly while maintaining compliance with lead-likeness criteria. For fragment growing or scaffold-hopping campaigns, the 7-ethyl-6-methyl derivative represents an intermediate complexity point between the minimal 7-methyl scaffold and more elaborate tri-substituted analogs.

Molecular Weight Scaffold Complexity Fragment-Based Drug Discovery Lead Optimization

Hydrogen Bonding and Polar Surface Area Equivalence Across Regioisomers: Implication for Target Engagement Predictability

The target compound and its 2-ethyl-6-methyl regioisomer share identical hydrogen bond donor count (1), hydrogen bond acceptor count (2), and topological polar surface area (TPSA = 29.9 Ų) [1][2]. This equivalence indicates that the alkyl substitution pattern does not alter the fundamental hydrogen-bonding pharmacophore of the tetrahydroimidazo[1,2-a]pyrimidine core. However, the positional difference of the ethyl group (C-7 saturated ring vs. C-2 imidazole ring) may influence the spatial presentation of these H-bond features at the target binding site. Both compounds possess TPSA values well below the 60 Ų threshold associated with poor oral absorption and below the 140 Ų limit for blood-brain barrier penetration, suggesting favorable membrane permeation properties irrespective of regioisomer choice. The differentiation therefore rests on the subtle lipophilicity difference (Δ XLogP3 = 0.1) and the regiochemical accessibility of the N-1 and N-3 positions for further functionalization [3].

Hydrogen Bonding Polar Surface Area Drug-Likeness Bioavailability

Class-Level Biological Activity and SAR Context for Alkyl-Substituted Tetrahydroimidazo[1,2-a]pyrimidines

In a systematic SAR study of 24 tetrahydroimidazo[1,2-a]pyrimidine derivatives, compounds bearing electron-releasing alkyl groups demonstrated enhanced antibacterial activity against Escherichia coli, while electron-withdrawing groups improved antimicrobial and anticancer activity against MCF-7 breast cancer cells [1]. The most active compound in the series (compound 15) exhibited an MIC of 1.04 × 10⁻² µM/mL against Candida albicans and Aspergillus niger, while compound 23 showed a GI₅₀ of 34.78 µM against MCF-7 cells. Although direct data for the 7-ethyl-6-methyl derivative are not available in this study, the presence of two electron-releasing alkyl substituents (ethyl and methyl) on the scaffold is consistent with the structural features associated with enhanced antibacterial activity in this class. Separately, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives (compounds 8d, 8e, 8f) demonstrated zones of inhibition of 30–33 mm against E. coli and S. aureus, confirming the antibacterial potential of the saturated scaffold [2]. For anticancer applications, homopiperazine-linked imidazo[1,2-a]pyrimidine compound 12 achieved an IC₅₀ of 4.14 µM against A549 lung cancer cells (2.5-fold more potent than etoposide, IC₅₀ = 10.44 µM) [3].

Structure-Activity Relationship Antimicrobial Anticancer Electron-Releasing Groups

Vendor-Supplied Purity Specification and Physical Form: Procurement-Grade Quality Benchmarking

Commercially available 7-ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is supplied with a minimum purity specification of 95% . The compound is provided as a neat material with a molecular weight of 165.24 g/mol and is recommended for long-term storage in a cool, dry place. This purity level is suitable for use as a synthetic building block in medicinal chemistry campaigns, where ≥95% purity is generally accepted for initial SAR exploration and library synthesis. The CAS registry number 1702844-72-1 provides unambiguous chemical identification for procurement documentation and inventory management . Comparative vendor data indicate that the unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine is also available at comparable purity levels; the differentiation lies in the specific substitution pattern rather than purity tier.

Purity Specification Quality Control Procurement Reproducibility

Optimal Application Scenarios for 7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Targeting Antibacterial or Anticancer Endpoints

The 7-ethyl-6-methyl scaffold is well-suited as a starting point for antibacterial and anticancer lead optimization. Class-level SAR evidence demonstrates that electron-releasing alkyl groups on the tetrahydroimidazo[1,2-a]pyrimidine core enhance antibacterial activity against Gram-negative organisms such as Escherichia coli [1]. The dual alkyl substitution (ethyl + methyl) provides greater hydrophobic character (XLogP3 = 1.8) than the unsubstituted parent (LogP = 0.84), which may improve membrane penetration in bacterial and mammalian cell-based assays. The scaffold can be further functionalized via the available N-1 and N-3 positions to generate focused libraries for MIC determination and cytotoxicity screening [2].

Fragment-Based Drug Discovery (FBDD) with Regiochemically Defined Scaffold

With a molecular weight of 165.24 g/mol, this compound sits within the optimal fragment space (<300 Da) and provides a regiochemically well-defined scaffold where both alkyl substituents reside on the saturated tetrahydropyrimidine ring, leaving the imidazole N-1/N-3 positions available for fragment linking or growing strategies [1]. The computed TPSA of 29.9 Ų and single hydrogen bond donor predict favorable ligand efficiency metrics, while the XLogP3 of 1.8 balances aqueous solubility with membrane permeability. Procurement of the 7-ethyl-6-methyl regioisomer, rather than the 2-ethyl-6-methyl analog (XLogP3 = 1.7), is critical when the fragment growing vector requires the imidazole ring to remain unsubstituted [2].

Synthetic Methodology Development and Heterocyclic Chemistry Research

The partially saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core with alkyl substituents at positions 6 and 7 provides a useful substrate for investigating regioselective functionalization reactions, including N-alkylation, Vilsmeier formylation, and cross-coupling at the imidazole ring [1]. The ethyl substituent at C-7 introduces a stereocenter, enabling investigations into asymmetric synthesis and chiral resolution methodologies relevant to the broader imidazo[1,2-a]pyrimidine class. The ≥95% purity specification supports reproducible synthetic yields in methodology studies [2].

Physicochemical Profiling and ADME-Tox Prediction Model Calibration

The well-defined computed properties of this compound (XLogP3 = 1.8, TPSA = 29.9 Ų, HBD = 1, HBA = 2) make it a suitable reference compound for calibrating in silico ADME-Tox prediction models within the imidazo[1,2-a]pyrimidine chemical space [1]. The availability of direct comparator data for the 2-ethyl-6-methyl regioisomer (XLogP3 = 1.7, TPSA = 29.9 Ų) and unsubstituted parent (LogP = 0.84) enables the construction of matched molecular pair analyses to quantify the impact of ethyl group regiochemistry on lipophilicity and related ADME parameters [2]. This compound can serve as a calibration standard in chromatographic logP determination (e.g., RP-HPLC) and PAMPA permeability assays.

Quote Request

Request a Quote for 7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.